3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings and tert-butyl groups due to its ability to enhance the solubility, potency, and metabolic stability of drug-like molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of [1.1.1]propellane. One common method is the sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane . Another approach involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane derivatives .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through flow photochemical addition of propellane to diacetyl, allowing for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This method is efficient and scalable, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Amines, alcohols, thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine: A similar compound with a fluorine substituent, offering different chemical properties.
Uniqueness
3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylphenyl group enhances its solubility and metabolic stability compared to other bicyclo[1.1.1]pentane derivatives .
Properties
IUPAC Name |
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-4-2-3-5-10(9)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCUTHCSTRVKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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